molecular formula C10H10O2S B085256 2-(Styrylthio)acetic acid CAS No. 13435-97-7

2-(Styrylthio)acetic acid

Cat. No.: B085256
CAS No.: 13435-97-7
M. Wt: 194.25 g/mol
InChI Key: IUEVBKDVPSQVLM-VOTSOKGWSA-N
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Description

2-(Styrylthio)acetic acid is a sulfur-containing organic compound with the molecular formula C10H10O2S. It is characterized by the presence of a styryl group attached to a thioacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Styrylthio)acetic acid typically involves the reaction of styrene with thioacetic acid under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the thioacetic acid to the styrene, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(Styrylthio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thio group to a thiol or even to a hydrocarbon, depending on the reducing agent used.

    Substitution: The styryl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfur group.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

    2-(Phenylthio)acetic acid: Similar structure but lacks the styryl group.

    2-(Benzylthio)acetic acid: Contains a benzyl group instead of a styryl group.

    2-(Vinylthio)acetic acid: Contains a vinyl group instead of a styryl group.

Uniqueness: 2-(Styrylthio)acetic acid is unique due to the presence of the styryl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the styryl and thioacetic acid moieties allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Biological Activity

2-(Styrylthio)acetic acid is a sulfur-containing organic compound with the molecular formula C10H10O2S. Its unique structural characteristics, including a styryl group attached to a thioacetic acid moiety, suggest potential biological activities that warrant detailed exploration.

The compound can be synthesized through the reaction of styrene with thioacetic acid, typically facilitated by a base catalyst in an organic solvent under controlled temperature conditions. This synthesis route allows for the production of this compound in significant yields, making it accessible for further biological studies .

Target Sites and Biochemical Pathways

The biological activity of this compound is primarily attributed to its reactive sulfur group. This feature allows it to interact with various biomolecules, potentially influencing several biochemical pathways. For instance, similar compounds have been shown to modulate enzyme activities and affect cellular signaling pathways, which may lead to anti-inflammatory and antimicrobial effects .

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . A study on related thioacetic acids demonstrated their ability to reduce inflammation in animal models, suggesting a possible therapeutic application for this compound in inflammatory diseases.

Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties. Its structure allows it to disrupt microbial cell membranes or interfere with metabolic processes within pathogens. Further studies are needed to quantify its efficacy against specific bacterial strains and fungi.

Case Studies and Research Findings

A variety of studies have explored the biological activities of sulfur-containing compounds, with findings relevant to this compound:

  • Study on Sulfur Compounds : A study highlighted the role of sulfur-containing compounds in modulating immune responses, indicating that similar structures enhance macrophage activation and cytokine production .
  • Antimicrobial Testing : In vitro testing of related compounds showed significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could exhibit comparable effects .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsNotable Biological Activity
2-(Phenylthio)acetic AcidLacks styryl groupModerate anti-inflammatory effects
2-(Benzylthio)acetic AcidContains benzyl groupAntimicrobial properties observed
2-(Vinylthio)acetic AcidContains vinyl groupLimited data on biological activity
This compound Unique styryl-thio structurePotential anti-inflammatory and antimicrobial activities

Safety and Handling

While exploring its biological applications, it is crucial to consider the safety profile of this compound. The compound is known to cause skin and eye irritation upon contact. Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings .

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEVBKDVPSQVLM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901597
Record name NoName_729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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